molecular formula C13H20N2O2 B5886526 1,4-bis(cyclopropylcarbonyl)-1,4-diazepane

1,4-bis(cyclopropylcarbonyl)-1,4-diazepane

Cat. No. B5886526
M. Wt: 236.31 g/mol
InChI Key: ZBILUHXHOIRFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(cyclopropylcarbonyl)-1,4-diazepane is a chemical compound that belongs to the family of diazepanes. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,4-bis(cyclopropylcarbonyl)-1,4-diazepane is not fully understood. However, it is believed to act as a ligand for various receptors in the body. It has been shown to bind to the GABA-A receptor and modulate its activity. It has also been shown to bind to the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
1,4-bis(cyclopropylcarbonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines. It has also been shown to have antiviral activity against the hepatitis C virus. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,4-bis(cyclopropylcarbonyl)-1,4-diazepane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1,4-bis(cyclopropylcarbonyl)-1,4-diazepane. One direction is the synthesis of new analogs with improved properties such as increased solubility and potency. Another direction is the study of its potential applications in the treatment of various diseases such as cancer, viral infections, and neurological disorders. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic effects.
Conclusion:
In conclusion, 1,4-bis(cyclopropylcarbonyl)-1,4-diazepane is a chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1,4-bis(cyclopropylcarbonyl)-1,4-diazepane involves the reaction of cyclopropylcarbonyl chloride with 1,4-diaminobutane in the presence of a base. The reaction yields 1,4-bis(cyclopropylcarbonyl)-1,4-diazepane as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1,4-bis(cyclopropylcarbonyl)-1,4-diazepane has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various compounds. It has been used in the synthesis of potent antitumor agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of ligands for metal ions and in the preparation of chiral catalysts.

properties

IUPAC Name

[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-12(10-2-3-10)14-6-1-7-15(9-8-14)13(17)11-4-5-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBILUHXHOIRFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropanecarbonyl-[1,4]diazepan-1-yl)(cyclopropyl)methanone

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